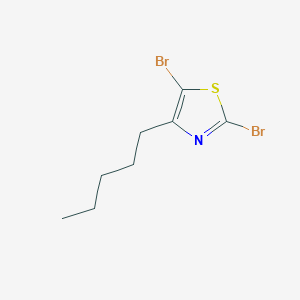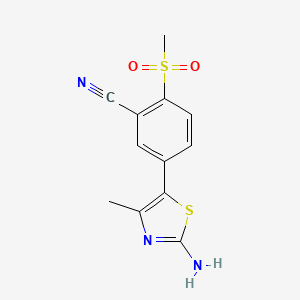
5-(2-Amino-4-methylthiazol-5-YL)-2-(methylsulfonyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Amino-4-methylthiazol-5-YL)-2-(methylsulfonyl)benzonitrile is a synthetic organic compound that features a thiazole ring, a benzonitrile group, and a methylsulfonyl group. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Amino-4-methylthiazol-5-YL)-2-(methylsulfonyl)benzonitrile typically involves multi-step organic reactions. A common approach might include:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.
Introduction of the Benzonitrile Group: This step might involve a nucleophilic substitution reaction where a suitable benzonitrile precursor reacts with the thiazole intermediate.
Addition of the Methylsulfonyl Group: This can be done through sulfonation reactions using reagents like methylsulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino or thiazole groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions might target the nitrile group, converting it to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in various substitution reactions, particularly nucleophilic substitutions at the benzonitrile or thiazole rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydroxide, potassium carbonate.
Acids: Hydrochloric acid, sulfuric acid.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce primary amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, 5-(2-Amino-4-methylthiazol-5-YL)-2-(methylsulfonyl)benzonitrile might be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, compounds with similar structures are often investigated for their potential as enzyme inhibitors, antimicrobial agents, or anticancer drugs.
Medicine
In medicine, such compounds might be explored for their therapeutic potential, particularly in targeting specific biological pathways or receptors.
Industry
Industrially, the compound could be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 5-(2-Amino-4-methylthiazol-5-YL)-2-(methylsulfonyl)benzonitrile would depend on its specific biological target. Generally, it might interact with enzymes or receptors, inhibiting or modulating their activity. The thiazole ring and amino group could play crucial roles in binding to the target site, while the methylsulfonyl group might influence the compound’s solubility and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(2-Amino-4-methylthiazol-5-YL)-2-(methylsulfonyl)benzamide
- 5-(2-Amino-4-methylthiazol-5-YL)-2-(methylsulfonyl)benzoic acid
- 5-(2-Amino-4-methylthiazol-5-YL)-2-(methylsulfonyl)benzyl alcohol
Uniqueness
Compared to similar compounds, 5-(2-Amino-4-methylthiazol-5-YL)-2-(methylsulfonyl)benzonitrile might exhibit unique properties due to the presence of the nitrile group, which can influence its reactivity and biological activity.
Propriétés
Formule moléculaire |
C12H11N3O2S2 |
|---|---|
Poids moléculaire |
293.4 g/mol |
Nom IUPAC |
5-(2-amino-4-methyl-1,3-thiazol-5-yl)-2-methylsulfonylbenzonitrile |
InChI |
InChI=1S/C12H11N3O2S2/c1-7-11(18-12(14)15-7)8-3-4-10(19(2,16)17)9(5-8)6-13/h3-5H,1-2H3,(H2,14,15) |
Clé InChI |
BQQGPDVZYMWHNY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC(=N1)N)C2=CC(=C(C=C2)S(=O)(=O)C)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



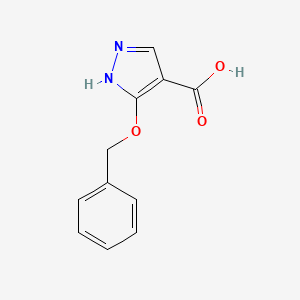
![Ethyl 2-[(1R,4R)-4-[(dimethylcarbamoyl)amino]cyclohexyl]acetate](/img/structure/B11770070.png)
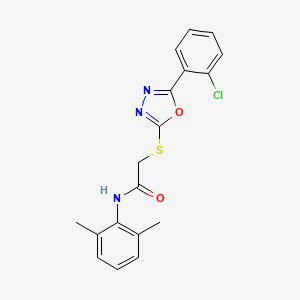
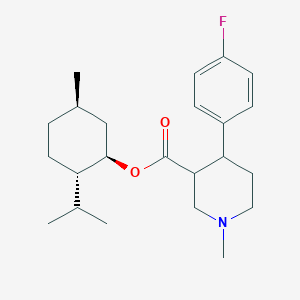
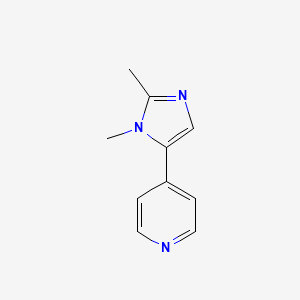

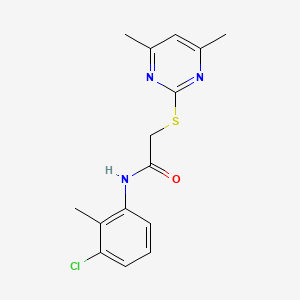
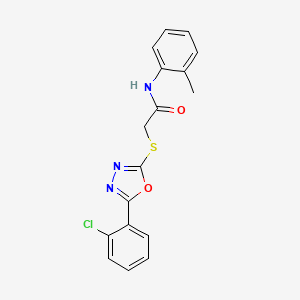
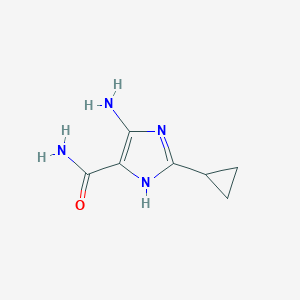
![2-Methoxydibenzo[B,F][1,4]thiazepin-11(10H)-one](/img/structure/B11770109.png)

![ethyl 2-(3-(difluoromethyl)-5,5-difluoro-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate](/img/structure/B11770116.png)
